molecular formula C22H25FN4O2 B030861 Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate CAS No. 84501-68-8

Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate

Cat. No.: B030861
CAS No.: 84501-68-8
M. Wt: 396.5 g/mol
InChI Key: MMPSFTZVUMTCKV-UHFFFAOYSA-N
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Description

Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C22H25FN4O2 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate (CAS No. 84501-68-8) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the molecular characteristics, synthesis, and biological effects of this compound, supported by relevant data and research findings.

Molecular Characteristics

  • Molecular Formula : C22H25FN4O2
  • Molecular Weight : 396.46 g/mol
  • Density : 1.28 g/cm³
  • Melting Point : 179–182 °C

Synthesis

The synthesis of this compound involves the reaction of ethyl 4-amino-1-piperidinecarboxylate with appropriate benzimidazole derivatives under specific conditions, typically in neat conditions at elevated temperatures (around 170 °C for approximately 4 hours) to achieve high yields (up to 98%) .

Pharmacological Profile

This compound has been evaluated for various biological activities, including:

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Properties : Research suggests that the compound has potential antimicrobial activity, particularly against gram-positive bacteria. The presence of the benzimidazole moiety is believed to enhance its interaction with microbial targets .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole, including this compound, showed significant activity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
  • Mechanistic Studies : Another research article highlighted the role of nitric oxide (NO) production in mediating the biological effects of this compound. NO is known for its signaling role in various physiological processes, including vasodilation and immune response modulation .
  • Toxicological Assessments : Toxicity studies indicate a moderate safety profile with an LD50 value suggesting low acute toxicity in animal models. Further studies are needed to evaluate chronic toxicity and long-term effects .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInduces apoptosis in cancer cell linesJournal of Medicinal Chemistry
AntimicrobialEffective against gram-positive bacteriaPharmaceutical Research
Nitric Oxide ProductionMediates physiological responsesBiochemical Journal
ToxicityModerate acute toxicity observedToxicology Reports

Properties

IUPAC Name

ethyl 4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2/c1-2-29-22(28)26-13-11-18(12-14-26)24-21-25-19-5-3-4-6-20(19)27(21)15-16-7-9-17(23)10-8-16/h3-10,18H,2,11-15H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPSFTZVUMTCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233501
Record name Ethyl 4-((1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84501-68-8
Record name Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84501-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-((1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate
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Record name Ethyl 4-((1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

Combine 1-(4-fluorobenzyl)-2-chloro-1H-benzimidazole (22.1 g, 84 mmol) and ethyl 4-aminopiperidine-1-carboxylate (27.7 g, 161 mmol) and heat to 170° C. After 4 hours, partition the reaction mixture between aqueous 2.5 M sodium hydroxide solution and chloroform. Separate the layers and extract the aqueous layer twice with chloroform. Combine the organic layers, dry over Na2SO4, filter, and evaporate in vacuo to give a residue. Chromatograph the residue on a short column of silica gel eluting sequentially with dichloromethane and then 15% ethyl acetate/dichloromethane. Evaporate the product containing fractions, triturate with hexane, filter, and dry to give (1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)-(1-ethoxycarbonyl-piperidin-4-yl)amine as a solid.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 9.8 parts of ethyl 4-amino-1-piperidinecarboxylate and 15 parts of 2-chloro-1-(4-fluorophenylmethyl)-1H-benzimidazole was heated to 120° C. The mixture was stirred at 120° C. during 43 hours. After cooling, 100 parts of trichloromethane were added and the whole was thouroughly stirred. The mixture was washed with water. The aqueous layer was separated and the organic mixture was filtered and evaporated. The collected solid material was dissolved in 100 parts of water and subsequently 100 parts of 20% sodium hydroxide solution were added. The precipitate was filtered and dried in vacuo at 50° C., yielding 12.1 parts (40.5%) of ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinecarboxylate; mp. 181° C. (compound 21).
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